TP0427736

Übersicht

Beschreibung

- TP0427736 Hydrochlorid ist ein potenter Inhibitor der ALK5-Kinaseaktivität.

- Es zielt spezifisch auf den TGF-β-Rezeptor Typ I (ALK5) ab und moduliert die TGF-β-Signalübertragung.

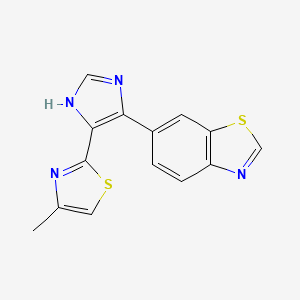

- Die chemische Struktur der Verbindung besteht aus C₁₄H₁₁ClN₄S₂.

- Es wird in der wissenschaftlichen Forschung und Medikamentenentwicklung eingesetzt .

Herstellungsmethoden

- Leider sind spezifische Syntheserouten und Reaktionsbedingungen für this compound Hydrochlorid in der Literatur nicht readily verfügbar.

- Custom-Synthesedienste können diese Verbindung für Forschungszwecke bereitstellen .

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and reaction conditions for TP0427736 hydrochloride are not readily available in the literature.

- custom synthesis services can provide this compound for research purposes .

Analyse Chemischer Reaktionen

- TP0427736 Hydrochlorid hemmt die ALK5-Kinaseaktivität mit einem IC₅₀ von 2,72 nM.

- Es ist 300-fach effektiver gegen ALK5 als ALK3 (ALK3 IC₅₀ = 836 nM).

- In A549-Zellen unterdrückt es die durch TGF-β1 induzierte Smad2/3-Phosphorylierung (IC₅₀ = 8,68 nM) .

Wissenschaftliche Forschungsanwendungen

Treatment of Androgenic Alopecia

- In Vitro Studies : TP0427736 has been shown to inhibit Smad2/3 phosphorylation in A549 cells and reduce the growth inhibition of human outer root sheath cells induced by TGF-β. These findings suggest that this compound can counteract the negative effects of androgens on hair follicles, potentially extending the anagen phase of hair growth .

- In Vivo Studies : In mouse models, topical application of this compound resulted in decreased Smad2 phosphorylation and prolonged the average length of hair follicles during the transition from the late anagen phase to the catagen phase. This indicates its potential as a therapeutic agent for promoting hair regrowth .

Potential Applications Beyond Alopecia

- Skin and Musculoskeletal Diseases : The inhibition of TGF-β signaling by this compound may have broader implications in treating various skin disorders and musculoskeletal diseases where TGF-β plays a detrimental role .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Formula | C14H10N4S2 |

| CAS Registry Number | 864374-00-5 |

| Target | ALK5 |

| IC50 Against ALK5 | 2.72 nM |

| Therapeutic Area | Skin and Musculoskeletal Diseases |

| Originator Organization | Taisho Pharmaceutical Holdings Co., Ltd. |

Case Study 1: Efficacy in Hair Growth

A study conducted on normal mice demonstrated that this compound significantly increased the ratio of anagen hair follicles compared to control groups. The results indicated a promising therapeutic effect on hair regrowth, supporting its potential use in clinical settings for androgenic alopecia treatment .

Case Study 2: Mechanistic Insights

Research highlighted that this compound effectively inhibits TGF-β-induced pathways that lead to cellular growth inhibition. This was evidenced by reduced phosphorylation levels of Smad proteins in treated cells, showcasing its mechanism at the molecular level .

Wirkmechanismus

- TP0427736 hydrochloride interferes with TGF-β signaling by targeting ALK5.

- It modulates downstream pathways involved in cell growth, differentiation, and tissue repair.

Vergleich Mit ähnlichen Verbindungen

- Leider werden in den verfügbaren Daten keine spezifischen ähnlichen Verbindungen erwähnt.

Biologische Aktivität

TP0427736 is a novel compound identified as an effective inhibitor of ALK5 (Activin receptor-like kinase 5), which plays a significant role in the signaling pathway of TGF-β (Transforming Growth Factor Beta). This compound has garnered attention for its potential therapeutic applications, particularly in the context of androgenic alopecia (AGA) and other conditions influenced by TGF-β signaling.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Name : 6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole

- Molecular Formula : C14H12N4OS2

- Molecular Weight : 304.40 g/mol

This compound functions primarily by inhibiting ALK5 kinase activity, which is crucial for TGF-β signaling. The inhibition of ALK5 leads to decreased phosphorylation of Smad2/3 proteins, which are key mediators in the TGF-β pathway. This action results in various biological effects, including modulation of cell growth and differentiation.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits potent inhibitory effects on TGF-β-induced cellular responses:

- IC50 for ALK5 : 2.72 nM, indicating a strong inhibitory capacity.

- Effect on A549 Cells : this compound significantly inhibited Smad2/3 phosphorylation in A549 lung carcinoma cells, which are commonly used in cancer research.

- Impact on Hair Follicle Cells : The compound reduced TGF-β-induced growth inhibition in human outer root sheath cells, suggesting potential applications in hair growth stimulation.

| Assay Type | Result |

|---|---|

| ALK5 IC50 | 2.72 nM |

| Smad2/3 Phosphorylation Inhibition | Significant reduction observed |

| Growth Inhibition in Hair Follicle Cells | Decreased growth inhibition noted |

In Vivo Studies

In vivo studies using mouse models have further supported the efficacy of this compound:

- Topical Application : Application of this compound on mouse skin resulted in a significant decrease in Smad2 phosphorylation.

- Hair Follicle Length : Repeated application of the compound suppressed the shortening of average hair follicle length during the transition from late anagen to catagen phases.

Case Studies and Research Findings

A study published in Pharmacology Reports highlighted the potential of this compound as a treatment for AGA by demonstrating its ability to counteract the effects of androgens on hair follicles through TGF-β modulation . Another investigation indicated that thiazole-containing compounds like this compound could be optimized for various therapeutic applications, including cancer treatment and hair loss .

Eigenschaften

IUPAC Name |

6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4S2/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFCXRYULHMNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of TP0427736 and how does it impact adipocyte differentiation?

A1: this compound functions as an inhibitor of ALK5, a type I receptor for Transforming Growth Factor beta (TGF-β) []. While its role in hair follicle growth has been explored [], the provided research highlights its use in understanding the signaling pathways involved in adipocyte differentiation []. Specifically, the study used this compound to inhibit the SMAD2/3 signaling pathway, which is known to be activated by Bone Morphogenetic Protein 8B (BMP8B) []. By inhibiting SMAD2/3 phosphorylation, this compound partially reversed the inhibitory effects of BMP8B on the differentiation of 3T3-L1 preadipocytes into mature adipocytes. This suggests that BMP8B, at least partially, inhibits adipogenesis through the SMAD2/3 pathway [].

Q2: Are there any other signaling pathways affected by this compound treatment in the context of adipocyte differentiation?

A2: The research primarily focused on the role of this compound in inhibiting SMAD2/3 signaling downstream of BMP8B in adipocyte differentiation []. The study did not investigate the potential impact of this compound on other signaling pathways involved in this process. Further research is needed to determine if this compound directly influences other pathways or if its effects are solely mediated through SMAD2/3 inhibition in this specific context.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.